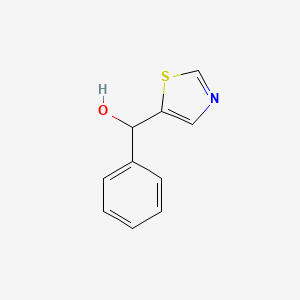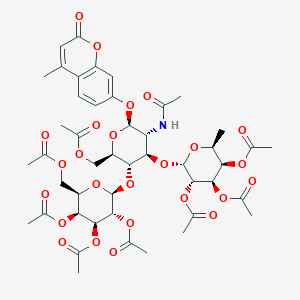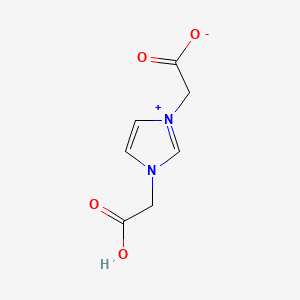
1,3-Bis(carboxymethyl)-1H-imidazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(carboxymethyl)-1H-imidazolium is a zwitterionic compound derived from imidazole. It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(carboxymethyl)-1H-imidazolium can be synthesized through a multicomponent reaction involving glycine, glyoxal, and formaldehyde . The reaction typically involves the following steps:
Starting Materials: Glycine, glyoxal, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imidazole ring.
Procedure: The reagents are mixed in stoichiometric amounts and heated under reflux conditions to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(carboxymethyl)-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted imidazolium derivatives .
Applications De Recherche Scientifique
1,3-Bis(carboxymethyl)-1H-imidazolium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis(carboxymethyl)-1H-imidazolium involves its ability to coordinate with metal ions. The imidazolium ring acts as a ligand, forming stable complexes with metals such as copper, zinc, and cadmium . These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-carboxypropyl)-1H-imidazole: Similar in structure but with a longer alkyl chain.
1,3-Bis(4’-carboxylatophenoxy)benzene: Contains a benzene ring instead of an imidazole ring.
Uniqueness
1,3-Bis(carboxymethyl)-1H-imidazolium is unique due to its zwitterionic nature and its ability to form stable coordination polymers with various metal ions. This property makes it highly versatile and useful in a wide range of applications, from catalysis to materials science .
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-[3-(carboxymethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13) |
Clé InChI |
GRLNUXQTQONUMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CN1CC(=O)O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


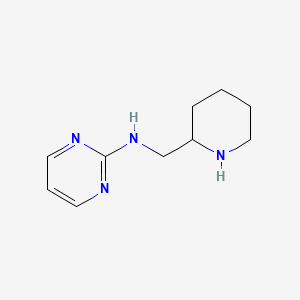
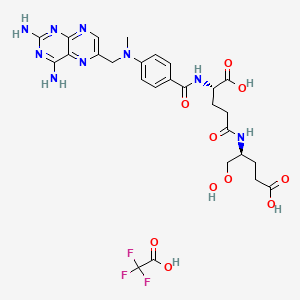

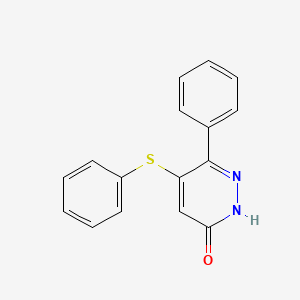
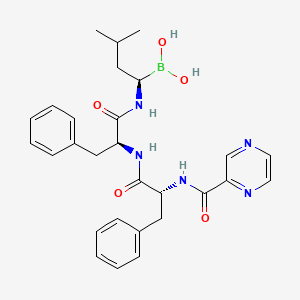
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
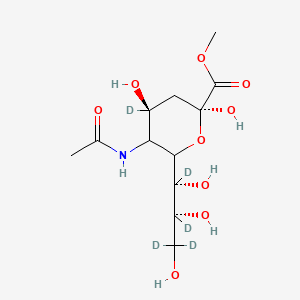
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
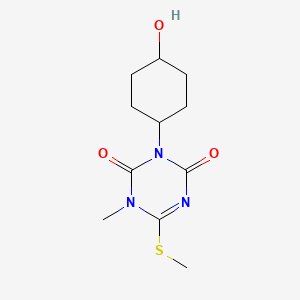
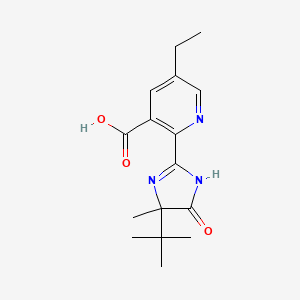
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
